molecular formula C13H11NO2 B2935169 2-Methyl-5-nitrobiphenyl CAS No. 13480-38-1

2-Methyl-5-nitrobiphenyl

Cat. No.: B2935169
CAS No.: 13480-38-1
M. Wt: 213.236
InChI Key: URKOXRGLMICDRL-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobiphenyl is an organic compound with the molecular formula C13H11NO2. It is a derivative of biphenyl, where a methyl group is attached to the second carbon and a nitro group is attached to the fifth carbon of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrobiphenyl typically involves nitration of 2-methylbiphenyl. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions. The general reaction scheme is as follows:

2-Methylbiphenyl+HNO3This compound+H2O\text{2-Methylbiphenyl} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Methylbiphenyl+HNO3​→this compound+H2​O

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow nitration processes. These processes offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced reactors and automated systems ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 2-Carboxy-5-nitrobiphenyl.

    Reduction: 2-Methyl-5-aminobiphenyl.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methyl-5-nitrobiphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways involving nitroaromatic compounds.

    Medicine: Research into its derivatives has shown potential in developing pharmaceuticals with specific biological activities.

    Industry: It is used in the production of dyes, pigments, and other materials that require specific aromatic structures.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitrobiphenyl involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the context of the study.

Comparison with Similar Compounds

    2-Methylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitrobiphenyl: Lacks the methyl group, affecting its physical and chemical properties.

    2-Methyl-4-nitrobiphenyl: The position of the nitro group changes, leading to different reactivity and applications.

Uniqueness: 2-Methyl-5-nitrobiphenyl is unique due to the specific positioning of the methyl and nitro groups, which imparts distinct chemical reactivity and physical properties. This makes it valuable in targeted synthetic applications and research studies.

Properties

IUPAC Name

1-methyl-4-nitro-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-7-8-12(14(15)16)9-13(10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKOXRGLMICDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Bromo4-nitrotoluene (2.16 g, 10.00 mmol) and phenylboric acid (1.46 g, 12.00 mmol) were dissolved in anhydrous DMF (25 mL) under nitrogen. To this mixture was added Pd(Ph3P)4 (0.58 g, 5%). The mixture was heated at 100° C. overnight. The solution was poured onto 1N HCl and extracted with Et2O. The crude product was chromatographed on silica gel using hexanes as eluent. After recrystallization from ethanol, the desired product (1.23 g) was obtained as pale orange needles: m.p. 69-71° C.; 1H NMR (CDCl3) d 2.36 (3H, s), 7.29-7.40 (2H, m), 7.41-7.49 (5H, m), 8.07-8.10 (2H, m); 13C NMR (CDCl3) d 20.68, 121.96, 124.51, 127.78, 128.41, 128.83, 131.06, 139.06, 139.44, 142.97, 143.48, 146.05; Anal. Calc. for C13H11NO2, C: 73.26, H: 5.20, N: 6.57; Found, C: 73.10, H: 5.12, N: 6.50; m/z (EI) 213; HRMS Calc. for C13H11NO2, 213.0790; Found, 213.0793.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.58 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 70 mL of acetone and 85 mL of water was added 2-bromo-4-nitrotoluene 6.84 g (30 mmol), phenylboronic acid 3.84 g (31.5 mmol), potassium carbonate 10.35 g (75 mmol) and palladium acetate 336 mg (1.5 mmol). The mixture was refluxed for 10 hr and then extracted with ether and dilute hydrochloric acid. After evaporating solvents, the solid residue was recrystallized from methanol to give 5.64 g of 4-nitro-2-phenyltoluene (88% yield). 1H NMR (CDCl3) δ 8.09-8.11 (m, 2H), 7.40-7.49 (m, 4H), 7.30-7.33 (m, 2H), 2.37 (s, 3H).
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step Two
Quantity
3.84 g
Type
reactant
Reaction Step Two
Quantity
10.35 g
Type
reactant
Reaction Step Two
Quantity
336 mg
Type
catalyst
Reaction Step Two

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